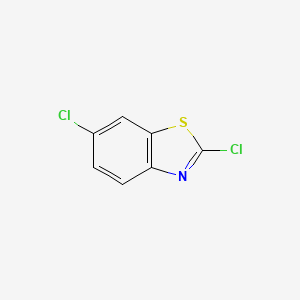

2,6-Dichlorobenzothiazole

描述

Overview of Benzothiazole (B30560) Chemistry and its Significance in Contemporary Research

Benzothiazole is a bicyclic heterocyclic compound composed of a benzene (B151609) ring fused to a thiazole (B1198619) ring. ekb.egpharmascholars.com This core structure imparts a unique combination of electronic and steric properties, making it a valuable scaffold in a multitude of scientific disciplines. ekb.egijbpas.com First described in 1887, the benzothiazole ring system is found in various natural products and has become a privileged structure in medicinal chemistry due to the diverse pharmacological activities exhibited by its derivatives. pharmascholars.compcbiochemres.com

The significance of benzothiazole chemistry is underscored by its wide-ranging applications. Benzothiazole derivatives are integral to the development of pharmaceuticals, with demonstrated efficacy as anticancer, antibacterial, antifungal, anti-inflammatory, anticonvulsant, and antidiabetic agents. ekb.egpharmascholars.compcbiochemres.com Beyond medicine, these compounds are utilized as vulcanization accelerators in the rubber industry, as antioxidants, as plant growth regulators, and in the synthesis of dyes and pigments. ijbpas.compcbiochemres.comnih.govjchemrev.com Their unique photophysical properties also make them suitable for applications in materials science, such as in fluorescent probes and organic light-emitting devices (OLEDs). nih.govmdpi.com

The synthesis of benzothiazoles is a well-established area of organic chemistry, with numerous methods developed to construct this heterocyclic system. A common and versatile approach involves the condensation of 2-aminothiophenol (B119425) with various carbonyl-containing compounds, such as aldehydes, ketones, carboxylic acids, and acyl chlorides. ekb.egnih.govorgchemres.org Other synthetic strategies include the reaction of ortho-halogenated anilines with sulfur-containing reagents and intramolecular cyclization reactions. nih.gov The ongoing development of novel, efficient, and environmentally friendly synthetic methodologies, including the use of green chemistry principles and nanocatalysts, continues to be an active area of research. nih.govorgchemres.org

Specific Contextualization of 2,6-Dichlorobenzothiazole within the Benzothiazole Class

This compound is a specific derivative of the benzothiazole family, characterized by the presence of two chlorine atoms at the 2 and 6 positions of the benzothiazole core. This substitution pattern significantly influences the compound's chemical properties and reactivity compared to the parent benzothiazole molecule. The electron-withdrawing nature of the chlorine atoms can affect the electron density of the heterocyclic ring system, thereby altering its reactivity in various chemical transformations.

The synthesis of this compound can be achieved through several routes. One common method involves the condensation of 2,6-dichloroaniline (B118687) with reagents like thiophosgene (B130339) or carbon disulfide. ontosight.ai It can also be synthesized from 4-chloroaniline (B138754) and sodium thiocyanate. chemdad.com This compound serves as a crucial intermediate in the synthesis of more complex molecules. For instance, it can be used to synthesize 6-chloro-2-(4-hydroxyphenoxy)benzothiazole. chemdad.comchemicalbook.com

The chemical reactivity of this compound is a key area of interest for researchers. The chlorine atom at the 2-position is particularly susceptible to nucleophilic substitution, allowing for the introduction of a wide range of functional groups. This reactivity has been exploited in the synthesis of various derivatives. For example, microwave-promoted Suzuki-Miyaura coupling reactions of this compound with arylboronic acids have been shown to efficiently produce 6-chloro-2-arylbenzothiazoles in a highly regioselective manner. researchgate.netderpharmachemica.com This highlights the utility of this compound as a building block for creating libraries of substituted benzothiazoles for further study.

Furthermore, this compound has been used as a starting material for the synthesis of biologically active compounds. For example, it is a precursor in the creation of various urea (B33335) derivatives that have been investigated for their antibacterial properties. mdpi.com The presence of the chlorine atoms can modulate the biological activity of the resulting molecules.

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C7H3Cl2NS | ontosight.aichemicalbook.com |

| Molecular Weight | 204.08 g/mol | chemicalbook.com |

| Appearance | White or off-white crystalline solid | ontosight.ai |

| Melting Point | 96-100 °C | chemdad.com |

| Solubility | Moderately soluble in organic solvents (e.g., ethanol, acetone, chloroform), relatively insoluble in water | ontosight.ai |

Research Gaps and Future Directions for this compound Studies

While this compound serves as a valuable intermediate, there are several areas where further research could yield significant advancements. A primary research gap lies in the comprehensive exploration of its biological activity profile. Although its derivatives have been studied, a more systematic investigation into the intrinsic biological properties of this compound itself is warranted. This could uncover novel applications in areas such as agrochemicals or as a lead compound for drug discovery.

Future research should also focus on expanding the synthetic utility of this compound. While its reactivity in nucleophilic substitution and cross-coupling reactions is known, the exploration of other transformations, such as C-H activation or photochemical reactions, could lead to the development of novel and efficient synthetic methodologies for accessing a wider range of complex benzothiazole derivatives.

Another promising direction is the investigation of this compound in the field of materials science. The influence of the dichloro-substitution on the photophysical properties of benzothiazole-based materials is an area ripe for exploration. This could lead to the development of new fluorescent probes, sensors, or components for electronic devices with tailored properties.

Furthermore, the synthesis and biological evaluation of derivatives of this compound remain a fertile ground for research. For instance, the synthesis of novel spiro compounds derived from 6-chlorobenzothiazole has shown potential for future medicinal uses. wisdomlib.org Similarly, the incorporation of this compound into metal complexes, such as those with pyrazole-based ligands, could lead to new compounds with interesting biological activities, including antibacterial and antifungal properties. bohrium.com

Structure

3D Structure

属性

IUPAC Name |

2,6-dichloro-1,3-benzothiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3Cl2NS/c8-4-1-2-5-6(3-4)11-7(9)10-5/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDZGJGWDGLHVNK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Cl)SC(=N2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3Cl2NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50189773 | |

| Record name | 2,6-Dichlorobenzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50189773 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3622-23-9 | |

| Record name | 2,6-Dichlorobenzothiazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3622-23-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,6-Dichlorobenzothiazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003622239 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,6-Dichlorobenzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50189773 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6-dichlorobenzothiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.746 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,6-DICHLOROBENZOTHIAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AQ7Y99R8H3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Reaction Pathways of 2,6 Dichlorobenzothiazole

Established Synthetic Routes for 2,6-Dichlorobenzothiazole

The formation of the this compound scaffold can be achieved through several strategic pathways. The choice of method often depends on the availability of starting materials and the desired substitution pattern on the final molecule. Key approaches involve either building the benzothiazole (B30560) ring from a pre-chlorinated benzene (B151609) precursor or introducing the chlorine atoms onto an existing benzothiazole core.

The construction of the benzothiazole nucleus is a cornerstone of its synthesis. indexcopernicus.com These reactions typically involve the formation of crucial carbon-sulfur and carbon-nitrogen bonds to create the fused heterocyclic system.

A widely employed and versatile method for synthesizing the benzothiazole ring is the condensation of 2-aminothiophenol (B119425) or its derivatives with various electrophilic reagents containing a single carbon atom, such as aldehydes, carboxylic acids, or acyl chlorides. mdpi.comnih.govekb.eg This reaction proceeds through the formation of an intermediate, which then undergoes intramolecular cyclization and subsequent dehydration or oxidation to yield the aromatic benzothiazole ring. nih.gov

To produce a 6-chloro-substituted benzothiazole, a correspondingly substituted starting material, such as 4-chloro-2-aminothiophenol, is typically used. The reaction of this precursor with a reagent that can provide the C2 carbon and the second chloro-substituent completes the synthesis of the 2,6-dichloro-substituted core. Various reagents and conditions have been developed to facilitate this condensation, often employing catalysts to improve reaction rates and yields. mdpi.com

One-pot syntheses are highly efficient as they allow for the formation of complex molecules from simple precursors in a single reaction vessel, avoiding the need to isolate intermediates. jocpr.com A notable one-pot method for a related compound, 2-amino-5,6-dichlorobenzothiazole, involves the reaction of 3,4-dichloroaniline with ammonium thiocyanate and N-bromosuccinimide in an acidic ionic liquid. google.com In this process, the ionic liquid serves as both the solvent and a catalyst, facilitating the thiocyanation of the aniline derivative followed by intramolecular cyclization to form the benzothiazole ring. google.com This approach is advantageous due to its operational simplicity, high efficiency, and the reusability of the ionic liquid, aligning with the principles of green chemistry. google.com

The introduction of chlorine atoms at the 2- and 6-positions of the benzothiazole ring is a critical step in the synthesis of the target compound. This can be accomplished either by using starting materials that already contain the chlorine atoms or by performing halogenation reactions on a benzothiazole precursor.

The most direct route involves starting with a precursor that is already chlorinated on the benzene ring. For example, syntheses often begin with 2-amino-5,6-dichlorobenzothiazole or 2-amino-6-chlorobenzothiazole (B160215), which are prepared from the corresponding chlorinated anilines like 3,4-dichloroaniline or 4-chloroaniline (B138754). google.comijpsonline.comsaspublishers.com This ensures the chlorine atom is correctly positioned at the C6 (or C5 and C6) position of the final benzothiazole structure.

Introducing a substituent at the 2-position, such as a chlorine atom, can be achieved during the cyclization step. For instance, reacting a 2-aminothiophenol derivative with phosgene or a related reagent can install the C2-chloro substituent during ring formation. An analogous method has been demonstrated in the synthesis of 2,6-dichlorobenzoxazole, where phosphorus pentachloride is used. prepchem.com Alternatively, a pre-formed 2-chlorobenzothiazole can serve as a versatile intermediate, allowing for subsequent nucleophilic substitution reactions at the C2 position to introduce other functional groups. rsc.org Modern biocatalytic methods using halogenase enzymes also represent a potential route for the regioselective halogenation of aromatic systems under mild conditions. nih.gov

Microwave-assisted organic synthesis has become a valuable tool for accelerating chemical reactions. nih.govrsc.org The application of microwave irradiation can dramatically reduce reaction times, often from hours to minutes, while simultaneously increasing product yields and purity compared to conventional heating methods. scielo.brnih.gov

In the context of benzothiazole synthesis, microwave energy has been successfully applied to the condensation reactions of 2-aminothiophenols with aldehydes, a key step in forming the benzothiazole core. ias.ac.in This technique offers a rapid and efficient alternative to traditional refluxing conditions. The advantages stem from the efficient and uniform heating of the reaction mixture, which minimizes the formation of side products. nih.gov

| Parameter | Conventional Heating | Microwave Irradiation | Reference |

|---|---|---|---|

| Reaction Time | Hours (e.g., 3-12 hrs) | Minutes (e.g., 4-15 min) | nih.govias.ac.in |

| Yield | Moderate to Good | Good to Excellent | scielo.brias.ac.in |

| Energy Efficiency | Lower | Higher | nih.gov |

| Side Products | More likely | Minimized | scielo.br |

Catalysis plays a crucial role in the synthesis of benzothiazoles, offering pathways with higher efficiency, milder reaction conditions, and greater selectivity. A variety of catalytic systems, including acid, metal, and iodine-based catalysts, have been developed.

Acid Catalysis : Both Brønsted acids (e.g., HCl, acetic acid) and Lewis acids (e.g., ZnCl₂) are commonly used to catalyze the condensation and cyclization of 2-aminothiophenols with carbonyl compounds. mdpi.comorganic-chemistry.org These catalysts activate the carbonyl group, making it more susceptible to nucleophilic attack by the amino group of the thiophenol.

Metal Catalysis : Transition metals, particularly copper, are effective catalysts for forming the C-S bonds required in benzothiazole synthesis. indexcopernicus.com Copper-catalyzed methods can facilitate intramolecular cyclization under relatively mild conditions. nih.gov Palladium catalysts are also employed, typically in cross-coupling reactions to functionalize the benzothiazole ring system. ias.ac.in

Iodine Catalysis : Molecular iodine has emerged as an inexpensive, metal-free, and environmentally benign catalyst for the synthesis of benzothiazoles. organic-chemistry.org It promotes the oxidative cyclization of 2-aminothiophenol with aldehydes or ketones under mild conditions. mdpi.com

| Catalyst Type | Example Catalyst | Reaction Type | Reference |

|---|---|---|---|

| Brønsted Acid | Hydrochloric Acid (HCl) | Condensation/Cyclization | mdpi.com |

| Lewis Acid | Zinc Chloride (ZnCl₂) | Condensation/Cyclization | nih.gov |

| Transition Metal | Copper (Cu) salts | C-S Bond Formation | indexcopernicus.comnih.gov |

| Transition Metal | Palladium (Pd) complexes | Cross-Coupling Reactions | ias.ac.in |

| Metal-Free | Molecular Iodine (I₂) | Oxidative Cyclization | mdpi.comorganic-chemistry.org |

Utilization of Ionic Liquids in Synthesis

The application of ionic liquids (ILs) in the synthesis of benzothiazole derivatives has been an area of growing interest due to their potential as green and reusable reaction media. While direct synthesis of this compound using ionic liquids is not extensively documented in publicly available literature, the synthesis of structurally related compounds provides insight into the potential methodologies.

For instance, a one-pot synthesis method for 2-amino-5,6-dichlorobenzothiazole has been developed utilizing an acidic ionic liquid. This process involves the reaction of 3,4-dichloroaniline with ammonium thiocyanate and N-bromosuccinimide in the ionic liquid, which serves as both the solvent and the catalyst. This method is noted for its operational simplicity, high yield, and the reusability of the ionic liquid, presenting an environmentally favorable approach google.com.

The general synthesis of benzothiazoles in the presence of ionic liquids often involves the condensation of 2-aminothiophenols with various carbonyl compounds. Ionic liquids, such as 1-butyl-3-methylimidazolium tetrafluoroborate ([bmim]BF4), have been shown to effectively catalyze these reactions, leading to high yields of the desired benzothiazole derivatives.

Advanced Synthetic Transformations and Derivatization

This compound serves as a versatile building block for the synthesis of a variety of more complex heterocyclic systems through advanced synthetic transformations. These reactions primarily involve the manipulation of the chloro-substituents at the C2 and C6 positions of the benzothiazole core.

The Suzuki-Miyaura cross-coupling reaction is a powerful tool for the formation of carbon-carbon bonds. In the context of this compound, this reaction offers a pathway to introduce aryl or heteroaryl substituents, leading to the synthesis of novel compounds with potential applications in medicinal chemistry and materials science.

Microwave-promoted Suzuki-Miyaura coupling of this compound with arylboronic acids has been reported to proceed with high regioselectivity. The reaction preferentially occurs at the more reactive C2 position, yielding 6-chloro-2-arylbenzo[d]thiazole derivatives. This selectivity is attributed to the electronic properties of the benzothiazole ring system, where the C2 position is more susceptible to oxidative addition by the palladium catalyst derpharmachemica.com.

The following table summarizes a representative Suzuki-Miyaura coupling reaction of this compound.

| Reactants | Catalyst | Base | Solvent | Product |

| This compound, Arylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 6-Chloro-2-arylbenzothiazole |

This table represents a general reaction scheme and specific conditions may vary.

The chlorine atoms at the C2 and C6 positions of this compound are susceptible to nucleophilic substitution, providing a route to a wide array of functionalized benzothiazoles. The reactivity of these positions can differ, allowing for selective substitution under controlled reaction conditions. The C2 position is generally more reactive towards nucleophiles due to the electron-withdrawing effect of the adjacent nitrogen atom in the thiazole (B1198619) ring.

While specific studies on this compound are limited, research on related 2-chlorobenzothiazoles demonstrates their reactivity with various nucleophiles. For instance, 2-chlorobenzothiazoles readily undergo nucleophilic aromatic substitution (SNAr) with primary amines under transition-metal-free and solvent-free conditions to yield 2-aminobenzothiazole (B30445) derivatives.

The synthesis of 2-amino-6-chlorobenzothiazole from 4-chloroaniline through a cyclization reaction with potassium thiocyanate and bromine highlights a common strategy to introduce an amino group at the 2-position, which is a key intermediate for further derivatization.

The reaction of this compound with hydrazines can lead to the formation of hydrazinyl-substituted benzothiazoles. Although direct reaction with this compound is not well-documented, the synthesis of 1-(6-chloro-1,3-benzothiazol-2-yl)hydrazine has been achieved through the reaction of 2-amino-6-chlorobenzothiazole with hydrazine (B178648) hydrate in ethylene glycol. This suggests that the chloro group at the 2-position can be displaced by a hydrazine moiety, likely after conversion to a more reactive leaving group or through an initial amination step.

Reactions with hydrazonoyl chlorides offer a pathway to construct fused heterocyclic systems. While specific examples involving this compound are scarce, hydrazonoyl chlorides are known to react with various nucleophiles to form a range of heterocyclic compounds. The reaction of a substituted benzothiazole with a hydrazonoyl chloride could potentially lead to the formation of triazolobenzothiazole or other fused systems, depending on the reaction conditions and the structure of the reactants.

Schiff bases derived from benzothiazoles are a class of compounds with significant interest in medicinal chemistry due to their diverse biological activities. The formation of a Schiff base from this compound is not a direct process. It necessitates the initial conversion of the chloro group at the 2-position into a primary amino group.

The synthesis of Schiff bases typically involves the condensation reaction between a primary amine and an aldehyde or a ketone. Therefore, 2-amino-6-chlorobenzothiazole is a key intermediate for the synthesis of Schiff bases derived from the 2,6-disubstituted benzothiazole scaffold. For example, 2-amino-6-chlorobenzothiazole has been reacted with o-vanillin in the presence of a catalytic amount of piperidine to yield the corresponding Schiff base google.com.

The general reaction for the formation of a Schiff base from 2-amino-6-chlorobenzothiazole is depicted below:

| Reactants | Catalyst | Product |

| 2-Amino-6-chlorobenzothiazole, Aldehyde/Ketone | Acid/Base | N-(Substituted-benzylidene)-6-chlorobenzothiazol-2-amine |

This table represents a general reaction scheme and specific conditions may vary.

The synthesis of anilino- and amino-benzothiazole derivatives from this compound can be achieved through nucleophilic substitution of the chlorine atoms. As previously mentioned, the chlorine at the C2 position is more susceptible to nucleophilic attack.

Direct reaction of this compound with anilines or other amines would be expected to yield the corresponding 2-anilino-6-chlorobenzothiazole or 2-amino-6-chlorobenzothiazole derivatives. The synthesis of 2-amino-6-substituted benzothiazoles is a well-established process, often starting from the corresponding substituted aniline. For instance, 2-amino-6-chlorobenzothiazole can be synthesized by the cyclization of 4-chloroaniline with potassium thiocyanate in the presence of bromine.

The synthesis of 2-amino-5,6-dichlorobenzothiazole from 3,4-dichloroaniline further illustrates the general applicability of this synthetic route for producing amino-substituted benzothiazoles google.com. These amino derivatives are crucial intermediates for the synthesis of a wide range of other functionalized benzothiazoles.

Dealkylating and Deaminating Reactions

While direct dealkylation and deamination reactions on the this compound ring are not extensively documented, related reactions on the benzothiazole scaffold provide insights into its chemical behavior. For instance, N-alkylation of substituted 2-aminobenzothiazoles has been reported, suggesting that the reverse reaction, N-dealkylation, could be a feasible transformation under appropriate conditions aip.org.

Deamination reactions are also pertinent in the synthesis of benzothiazole derivatives. One proposed mechanism for the condensation of o-aminothiophenols with nitriles involves the formation of an amidine intermediate, which then undergoes cyclization and subsequent deamination to yield the 2-substituted benzothiazole nih.gov. This suggests that while deamination might not be a common transformation of the final this compound product, it can be a key step in its synthetic pathway.

Mechanistic Investigations of this compound Synthesis

Understanding the reaction mechanisms, the role of intermediates, and the influence of various reaction parameters is fundamental to the efficient synthesis of this compound.

Proposed Reaction Mechanisms and Intermediates

The synthesis of 2-substituted benzothiazoles, including this compound, often proceeds through the condensation of a substituted o-aminothiophenol with a suitable electrophile. A plausible reaction mechanism for the formation of 2-substituted benzothiazoles from o-aminothiophenols and nitriles involves the initial formation of an amidine intermediate. This intermediate then undergoes intramolecular cyclization, followed by a deamination step to afford the final benzothiazole product nih.gov.

In the context of synthesizing chlorinated benzothiazoles, the reaction of 3,4-dichloroaniline with ammonium thiocyanate and N-bromosuccinimide in an acidic ionic liquid provides a direct route to 2-amino-5,6-dichlorobenzothiazole google.com. This "one-pot" method suggests a mechanism where the aniline is first thiocyanated, followed by cyclization to form the benzothiazole ring system google.com.

Role of Solvents and Catalysts in Reaction Efficiency

The choice of solvent and catalyst plays a pivotal role in the synthesis of this compound and its derivatives, significantly impacting reaction rates and yields. A variety of catalytic systems and solvent media have been explored for the synthesis of substituted benzothiazoles.

For instance, in the synthesis of new 2-substituted-5,6-dichlorobenzothiazoles, the use of a catalytic amount of glacial acetic acid in ethanol was found to significantly improve the yield and reduce the reaction time ijpsonline.com. The synthesis of 2-cyanobenzothiazoles has been achieved using a palladium and copper catalytic system in a mixture of DMF and DMSO mdpi.com. The use of acidic ionic liquids as both the solvent and catalyst has been reported for the synthesis of 2-amino-5,6-dichlorobenzothiazole, offering advantages such as high efficiency and the potential for catalyst recycling google.com.

The following table summarizes the influence of various solvents and catalysts on the synthesis of dichlorinated benzothiazole derivatives:

| Product | Starting Materials | Catalyst | Solvent | Key Findings | Reference |

| Acetophenone-5,6-dichlorobenzothiazol-2-yl amidomethylhydrazone | 2-Hydrazinoamidomethyl-5,6-dichlorobenzothiazole and Acetophenone | Glacial Acetic Acid | Ethanol | Significant improvement in yield and reduction in reaction time. | ijpsonline.com |

| 2-Amino-5,6-dichlorobenzothiazole | 3,4-Dichloroaniline, Ammonium thiocyanate, N-bromosuccinimide | Acidic Ionic Liquid | Acidic Ionic Liquid | High efficiency, one-pot synthesis, and catalyst can be reused. | google.com |

| 6-Chloro-2-cyanobenzothiazole | N-(4-chlorophenyl)cyanothioformamide | PdCl2/CuI | DMF/DMSO | Effective catalytic system for C-H functionalization and C-S bond formation. | mdpi.com |

Stereochemical Considerations in Synthesis

Stereochemistry is a critical aspect of organic synthesis, particularly in the context of pharmacologically active molecules where different enantiomers can exhibit distinct biological activities. However, this compound itself is an achiral molecule as it does not possess a stereocenter and has a plane of symmetry.

Therefore, stereochemical considerations are not relevant to the synthesis of this compound itself. Such considerations would become important only if a chiral center is introduced into the molecule, for example, by the addition of a chiral substituent at the 2-position or elsewhere on the benzothiazole ring. In such cases, the synthesis would need to be designed to control the stereochemical outcome, potentially through the use of chiral catalysts, auxiliaries, or starting materials to achieve the desired enantiomer or diastereomer. The chiral resolution of racemic mixtures of benzothiazole derivatives can be achieved using techniques like chiral high-performance liquid chromatography (HPLC) nih.gov.

Structure Activity Relationship Sar Studies and Molecular Design

General Principles of Benzothiazole (B30560) SAR

The benzothiazole nucleus, a fusion of benzene (B151609) and thiazole (B1198619) rings, is a versatile pharmacophore found in a wide array of biologically active compounds. benthamscience.comresearchgate.net Its unique structural and electronic properties make it a privileged scaffold in medicinal chemistry, with derivatives exhibiting antimicrobial, anticancer, anti-inflammatory, and anticonvulsant activities, among others. rjptonline.orgmdpi.comekb.eg

The SAR of benzothiazoles is generally governed by the substituents at the C-2 and C-6 positions of the benzothiazole ring. benthamscience.com The C-2 position is particularly amenable to modification, and the introduction of various moieties at this position can significantly modulate the pharmacological activity. mdpi.com For instance, the presence of an amino group at C-2 is a common feature in many biologically active benzothiazoles. scholarsresearchlibrary.com Furthermore, the benzene portion of the ring system, particularly at the C-6 position, offers another site for substitution that can influence potency and selectivity. mdpi.com

Impact of 2,6-Dichloro Substitution on Biological Activity

The introduction of chlorine atoms at the 2 and 6 positions of the benzothiazole ring, to form 2,6-dichlorobenzothiazole, has a profound effect on its physicochemical properties and, consequently, its biological activity. nist.gov The strong electron-withdrawing nature of the chlorine atoms can alter the electron density of the entire ring system, influencing its ability to interact with biological targets.

For example, studies on new 2-substituted-5,6-dichlorobenzothiazoles have shown that this substitution pattern can lead to compounds with good anti-inflammatory and antibacterial properties. ijpsonline.com The presence of the dichloro substitution is a key feature in the design of these biologically active molecules.

Elucidation of Structure-Activity Relationships for this compound Derivatives

Further derivatization of the this compound scaffold has allowed for a more detailed understanding of its SAR.

The introduction of different functional groups onto the this compound core can fine-tune its biological activity. For instance, the synthesis of various acetamido-5,6-dichlorobenzothiazoles has been reported, where modifications at the 2-position led to compounds with varying degrees of anti-inflammatory and antibacterial efficacy. ijpsonline.com One derivative, 2-(4-formyl-3-phenylpyrazol-1-yl)-amidomethyl-5,6-dichlorobenzothiazole, exhibited significant anti-inflammatory activity, which was attributed to the presence of the pyrazole (B372694) nucleus. ijpsonline.com This highlights the importance of the substituent at the 2-position in determining the pharmacological profile of dichlorinated benzothiazoles.

The following table summarizes the antibacterial activity of some 2-substituted-5,6-dichlorobenzothiazole derivatives against Bacillus subtilis.

| Compound | Substituent at C-2 | Activity against B. subtilis (50 µg/ml) |

| III | -(4-formyl-3-phenylpyrazol-1-yl)-amidomethyl | Active |

| IV | Benzaldehyde-amidomethylhydrazone | Active |

| V | 4-nitrobenzaldehyde-amidomethylhydrazone | Active |

| VI | 4-methoxybenzaldehyde-amidomethylhydrazone | Active |

Data sourced from Murugan et al. ijpsonline.com

The positioning of substituents on the benzothiazole ring is critical. While this article focuses on this compound, it is important to note that the pharmacological profile can change significantly with different substitution patterns. For instance, moving a substituent from one position to another can alter the molecule's shape, polarity, and ability to interact with a specific binding site on a biological target. While direct comparative studies on positional isomers of this compound were not extensively detailed in the provided search results, the general principles of SAR in medicinal chemistry strongly suggest that isomers such as 2,5-dichlorobenzothiazole (B1314219) or 2,7-dichlorobenzothiazole would exhibit different biological activities. scholarsresearchlibrary.comijpsonline.com

Computational Chemistry and Molecular Modeling in SAR

Computational approaches are invaluable tools for understanding the SAR of this compound and its derivatives at a molecular level.

Molecular docking simulations can predict the binding mode and affinity of a ligand to a biological target, providing insights into the molecular basis of its activity. scholarsresearchlibrary.com For instance, docking studies of 6-substituted 2-aminobenzothiazole (B30445) derivatives have been performed against the γ-amino butyric acid (GABA) molecular target to rationalize their anticonvulsant activity. scholarsresearchlibrary.com These studies revealed that the compounds interact and bind efficiently with the 1OHY subunits of the GABA enzyme. scholarsresearchlibrary.com

The following table presents the molecular docking scores for a series of 6-substituted [3-(substituted)-prop-2-eneamido] benzothiazole derivatives, highlighting the influence of the substituent on the binding affinity.

| Compound | 6-Substituent | R-Substituent | Mol Dock Score | Re-Rank Score | H-Bond |

| BSC-01 | H | 4-hydroxyphenyl | -79.231 | -54.032 | -7.541 |

| BSC-02 | H | 4-hydroxy-3-methoxyphenyl | -80.932 | -54.712 | -7.892 |

| BSC-03 | H | 3,4-dihydroxyphenyl | -83.213 | -55.876 | -8.123 |

| BSC-04 | Methyl | 4-hydroxyphenyl | -81.987 | -53.213 | -8.012 |

| BSC-05 | Methyl | 3,4-dihydroxyphenyl | -84.236 | -54.993 | -8.414 |

| Phenytoin | - | - | -76.231 | -53.987 | -7.987 |

Data sourced from Sharma et al. scholarsresearchlibrary.com

These results indicate that the presence of a methyl group at the 6-position and a 3,4-dihydroxyphenyl moiety at the R-position (BSC-05) leads to the best binding interaction, with a Mol Dock score of -84.236, which is superior to the reference drug phenytoin. scholarsresearchlibrary.com

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are pivotal in understanding the electronic structure of this compound, offering insights into its reactivity, stability, and potential interactions. While specific computational studies on this compound are not extensively documented in publicly available literature, the principles can be effectively illustrated by examining theoretical studies on parent benzothiazole and its other derivatives. These studies typically employ methods like Density Functional Theory (DFT) to elucidate electronic properties. mdpi.comscirp.org

A key aspect of electronic structure analysis is the examination of the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is associated with the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap (ΔE) between the HOMO and LUMO is a crucial parameter for determining the molecule's kinetic stability and chemical reactivity. mdpi.com A smaller energy gap suggests that the molecule is more polarizable and reactive, as less energy is required to excite an electron from the HOMO to the LUMO. mdpi.com

The distribution of electron density, often visualized through Molecular Electrostatic Potential (MEP) maps, is another critical output of quantum chemical calculations. scirp.org These maps illustrate the regions of a molecule that are electron-rich (nucleophilic) and electron-poor (electrophilic). For benzothiazole derivatives, the nitrogen and sulfur atoms are typically electron-rich centers, while the aromatic rings can have varying electron densities depending on the substitution pattern. scirp.org In the case of this compound, the electronegative chlorine atoms would be expected to draw electron density away from the benzene ring, influencing its susceptibility to electrophilic or nucleophilic attack.

The following table presents representative data from a theoretical study on benzothiazole and some of its derivatives, illustrating how substituents can alter key electronic parameters. scirp.org

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |

| Benzothiazole (BTH) | -0.2471 | -0.0501 | 0.1970 |

| 2-Hydroxybenzothiazole (2-OH_BTH) | -0.2392 | -0.0334 | 0.2058 |

| 2-Aminobenzothiazole (2-NH2_BTH) | -0.2221 | -0.0266 | 0.1955 |

| 2-Mercaptobenzothiazole (B37678) (2-SH_BTH) | -0.2364 | -0.0482 | 0.1883 |

| 2-(Methylthio)benzothiazole (2-SCH3_BTH) | -0.2271 | -0.0430 | 0.1841 |

Note: This data is for illustrative purposes to show the effect of substitution on the electronic properties of the benzothiazole scaffold and is not specific to this compound.

Conformational Analysis and Stability

Conformational analysis investigates the different spatial arrangements of atoms in a molecule (conformers) and their relative stabilities. For a rigid bicyclic system like the benzothiazole core of this compound, the primary focus of conformational analysis would be on the orientation of any flexible substituents. However, as this compound itself lacks such substituents, its structure is largely planar and rigid.

Nevertheless, computational studies on substituted benzothiazoles, for example, those with a phenyl ring attached, have performed conformational analyses by varying the dihedral angle between the benzothiazole and phenyl rings. mdpi.com Such studies help identify the most energetically favorable conformations, which are crucial for understanding how the molecule might interact with a biological target. The most stable conformer is the one that resides at the global minimum on the potential energy surface.

The stability of a molecule like this compound can be assessed through its thermodynamic properties, which can be calculated using computational methods. mdpi.com Parameters such as the enthalpy of formation and Gibbs free energy provide insights into the molecule's intrinsic stability. The kinetic stability, on the other hand, is often related to the HOMO-LUMO energy gap, as discussed previously. A larger energy gap generally implies greater kinetic stability and lower reactivity. mdpi.com

Prediction of Reactivity Descriptors

Quantum chemical calculations allow for the prediction of various global and local reactivity descriptors that provide a quantitative measure of a molecule's chemical behavior. scirp.org These descriptors are derived from the electronic properties, primarily the HOMO and LUMO energies.

Global Reactivity Descriptors:

Chemical Hardness (η): A measure of the molecule's resistance to changes in its electron distribution. It is calculated as η = (E_LUMO - E_HOMO) / 2. A molecule with a large energy gap is considered "hard," implying lower reactivity. scirp.org

Chemical Softness (S): The reciprocal of hardness (S = 1/η). "Soft" molecules have a small energy gap and are more reactive. scirp.org

Electronic Chemical Potential (μ): Represents the escaping tendency of electrons from an equilibrium system. It is calculated as μ = (E_HOMO + E_LUMO) / 2. scirp.org

Electronegativity (χ): The power of an atom or molecule to attract electrons towards itself. It is the negative of the chemical potential (χ = -μ). scirp.org

Electrophilicity Index (ω): Measures the ability of a molecule to accept electrons. It is defined as ω = μ² / (2η). scirp.org

These descriptors are invaluable in structure-activity relationship studies, as they can be correlated with various biological activities. For instance, a molecule with a high electrophilicity index might be more prone to react with biological nucleophiles.

The following table provides calculated reactivity descriptors for benzothiazole and some of its derivatives, based on the electronic data presented earlier. This illustrates how different substituents can modulate the reactivity of the benzothiazole core. scirp.org

| Compound | Chemical Hardness (η) (eV) | Chemical Softness (S) (eV⁻¹) | Chemical Potential (μ) (eV) | Electronegativity (χ) (eV) | Electrophilicity Index (ω) (eV) |

| Benzothiazole (BTH) | 0.1660 | 6.0239 | -0.1511 | 0.1511 | 0.1375 |

| 2-Hydroxybenzothiazole (2-OH_BTH) | 0.1674 | 5.9741 | -0.1409 | 0.1409 | 0.1186 |

| 2-Aminobenzothiazole (2-NH2_BTH) | 0.1566 | 6.3851 | -0.1325 | 0.1325 | 0.1121 |

| 2-Mercaptobenzothiazole (2-SH_BTH) | 0.1566 | 6.3864 | -0.1447 | 0.1447 | 0.1337 |

| 2-(Methylthio)benzothiazole (2-SCH3_BTH) | 0.1530 | 6.5372 | -0.1372 | 0.1372 | 0.1231 |

Note: This data is for illustrative purposes to show the effect of substitution on the reactivity descriptors of the benzothiazole scaffold and is not specific to this compound.

Local Reactivity Descriptors:

Local reactivity descriptors, such as Fukui functions and local softness, can be calculated to predict the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. These are particularly useful for understanding the regioselectivity of chemical reactions. For this compound, these descriptors could identify which of the carbon or heteroatoms are most likely to participate in a given reaction.

Pharmacological and Biological Applications of 2,6 Dichlorobenzothiazole and Its Derivatives

Antimicrobial Research

Derivatives of 2,6-dichlorobenzothiazole have been the subject of extensive research to evaluate their efficacy against a variety of microbial pathogens. These studies have revealed that modifications to the core benzothiazole (B30560) structure can lead to compounds with significant antibacterial and antifungal properties.

The antibacterial potential of this compound derivatives has been demonstrated against a spectrum of both Gram-positive and Gram-negative bacteria, including strains that have developed resistance to conventional antibiotics.

Numerous studies have highlighted the efficacy of this compound derivatives against Gram-positive bacteria, particularly Staphylococcus aureus, a common cause of skin, respiratory, and bloodstream infections. nih.govcihanuniversity.edu.iq One notable derivative, D-3263, has demonstrated a significant inhibitory effect against clinical isolates of S. aureus, including both methicillin-sensitive (MSSA) and meth-resistant (MRSA) strains, with a minimum inhibitory concentration (MIC) generally at 25 µM. nih.gov The minimum bactericidal concentration (MBC) of D-3263 against S. aureus strains was found to be 25 µM, indicating its bactericidal nature. nih.gov Other synthesized benzothiazole derivatives have also shown promising activity against S. aureus, with some compounds exhibiting MIC values as low as 1.56 µM.

Table 1: Antibacterial Activity of this compound Derivatives against Staphylococcus aureus

| Compound/Derivative | Strain | MIC | Reference |

|---|---|---|---|

| D-3263 | MSSA (15 clinical isolates) | 25 µM (for 86.67% of isolates) | nih.gov |

| D-3263 | S. aureus ATCC 29213 | 25 µM | nih.gov |

| Thiazolidinone derivatives of 2-aryl-3-(6-trifluoromethoxy) benzothiazole (11b) | S. aureus | 0.15 mg/mL | nih.gov |

| N, N-disubstituted 2-aminobenzothiazoles (Compound 1) | S. aureus ATCC 25923 | 2.9 µM | nih.gov |

The activity of this compound derivatives extends to Gram-negative bacteria, which are often more challenging to treat due to their complex cell wall structure. While some derivatives like D-3263 have shown limited activity against common Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa with MIC values greater than 200 µM, other synthesized compounds have demonstrated significant efficacy. nih.govcihanuniversity.edu.iq For instance, certain thiazolidin-4-one derivatives of benzothiazole have been found to be highly active against these pathogens. nih.gov

Table 2: Antibacterial Activity of this compound Derivatives against Gram-Negative Bacteria

| Compound/Derivative | Strain | MIC | Reference |

|---|---|---|---|

| D-3263 | Escherichia coli | >200 µM | nih.gov |

| D-3263 | Pseudomonas aeruginosa | >200 µM | nih.gov |

| Thiazolidin-4-one derivatives (8a, 8b, 8c, 8d) | Escherichia coli | 0.09–0.18 mg/mL | nih.gov |

| Thiazolidin-4-one derivatives (8a, 8b, 8c, 8d) | Pseudomonas aeruginosa | 0.09–0.18 mg/mL | nih.gov |

| Amino-benzothiazole Schiff base analogues (46a, 46b) | Escherichia coli | 15.62 µg/mL | nih.gov |

| Amino-benzothiazole Schiff base analogues (46a, 46b) | Pseudomonas aeruginosa | 15.62 µg/mL | nih.gov |

| Sulfonamide analogue of benzothiazole (66c) | Escherichia coli | 3.1–6.2 µg/mL | nih.gov |

A critical area of antimicrobial research is the development of agents effective against drug-resistant bacteria. Derivatives of this compound have shown considerable promise in this regard. The derivative D-3263, for example, exhibited a significant inhibitory effect against 15 clinical isolates of methicillin-resistant Staphylococcus aureus (MRSA), with a MIC of 25 µM for 93.33% of the isolates. nih.gov Time-kill assays further demonstrated the bactericidal effect of D-3263 against MRSA. nih.gov The replacement of a 6-OCF3 substituent with a 6-Cl in certain benzothiazole-based thiazolidinones led to a 2.5-fold improvement in activity against MRSA. nih.gov

Table 3: Antibacterial Activity of this compound Derivatives against MRSA

| Compound/Derivative | Strain | MIC | Reference |

|---|---|---|---|

| D-3263 | MRSA (15 clinical isolates) | 25 µM (for 93.33% of isolates) | nih.gov |

| D-3263 | MRSA ATCC 43300 | 25 µM | nih.gov |

The antibacterial activity of benzothiazole derivatives is often attributed to their ability to inhibit essential bacterial enzymes. researchgate.net Research suggests that these compounds can interfere with various cellular processes, including cell wall synthesis and DNA replication. researchgate.net For example, some benzothiazole derivatives have been identified as inhibitors of MurB, an enzyme involved in the biosynthesis of peptidoglycan, a critical component of the bacterial cell wall. nih.gov Docking studies have shown that these derivatives can form stable complexes with the E. coli MurB enzyme. nih.gov Other potential targets include DNA gyrase and topoisomerase IV, enzymes that are crucial for bacterial DNA replication. researchgate.net Additionally, some derivatives have been investigated for their ability to inhibit dihydropteroate (B1496061) synthase and dihydrofolate reductase, enzymes essential for folate synthesis in bacteria. nih.gov

In addition to their antibacterial properties, derivatives of this compound have also been investigated for their potential as antifungal agents. nih.govresearchgate.net Fungal infections, particularly those caused by Candida species, pose a significant health threat, necessitating the development of new and effective antifungal drugs. researchgate.net Studies have shown that certain benzothiazole derivatives exhibit significant activity against various Candida species. For instance, one study found a derivative to be the most potent against Candida krusei with a MIC50 value of 1.95 µg/mL. researchgate.net Another study reported that a series of benzothiazole derivatives showed inhibitory activity against several Candida strains with IC50 values in the order of 10 M. nih.gov

Table 4: Antifungal Activity of this compound Derivatives

| Compound/Derivative | Fungal Strain | MIC/IC50 | Reference |

|---|---|---|---|

| Benzothiazole derivative 4d | Candida krusei | 1.95 µg/mL (MIC50) | researchgate.net |

| Benzothiazole derivative 4c | Candida spp. | 7.81 µg/mL (MIC50) | researchgate.net |

| 6-amino-2-n-pentylthiobenzothiazole | Candida spp. | 10 M (IC50) | nih.gov |

Anti-tubercular Activity

Derivatives of the benzothiazole family, including those structurally related to this compound, have been investigated for their potential to combat Mycobacterium tuberculosis. Research has shown that substitutions on the benzothiazole ring play a crucial role in their antimycobacterial efficacy.

In a series of 2-mercaptobenzothiazole (B37678) derivatives, compounds with electron-withdrawing groups were synthesized and evaluated for their anti-tubercular potential. nih.gov Among the halogenated derivatives, a compound with a 6-chloro substitution (C6) exhibited a Minimum Inhibitory Concentration (MIC) ranging from 16–64 μg/ml. nih.gov This highlights the contribution of the chloro-substitution at the 6-position, which is a key feature of this compound, to the anti-tubercular activity of the benzothiazole core. Further studies on di-halo substituted derivatives also indicated that the presence and position of halogen atoms significantly influence the inhibitory potential of these compounds against M. tuberculosis. nih.gov

Another area of investigation involves 2-amino benzothiazoles. An amino-benzothiazole scaffold was identified from a whole-cell screen against a recombinant strain of Mycobacterium tuberculosis. nih.gov Subsequent exploration of the structure-activity relationship of 34 analogs led to the identification of molecules with improved potency and reduced cytotoxicity. nih.gov Although the parent this compound was not the primary focus, the consistent finding that halogen substitutions enhance anti-tubercular activity underscores the potential of this compound as a backbone for developing new antitubercular agents.

Table 1: Anti-tubercular Activity of a 6-Chloro-substituted Benzothiazole Derivative

| Compound | Substitution | MIC (μg/ml) against M. tuberculosis |

| C6 | 6-chloro | 16–64 |

| Data synthesized from research on 2-mercaptobenzothiazole derivatives. nih.gov |

Anticancer and Cytostatic Research

The anticancer potential of this compound and its derivatives has been extensively explored, revealing their ability to inhibit cancer cell growth through various mechanisms.

Numerous studies have demonstrated the potent anti-proliferative effects of benzothiazole derivatives against a range of human cancer cell lines. A novel benzothiazole derivative, B7 (6-chloro-N-(4-nitrobenzyl) benzo[d] thiazol-2-amine), significantly inhibited the proliferation of human epidermoid carcinoma (A431) and human non-small cell lung cancer (A549, H1299) cells. nih.gov The presence of the 6-chloro substituent is a common feature in many of these active compounds. Another study reported on 2,6-disubstituted-benzothiazole derivatives, where a sulphonamide-based compound exhibited modest anti-cancer activity against MCF-7 (breast cancer), HeLa (cervical cancer), and MG63 (osteosarcoma) cell lines. nih.gov

Beyond inhibiting proliferation, derivatives of this compound have been shown to induce programmed cell death (apoptosis) and halt the cell cycle in cancer cells. For instance, compound B7, at concentrations of 1, 2, and 4 μM, demonstrated apoptosis-promoting and cell cycle-arresting effects. nih.gov Other novel 2-amino-5-benzylthiazole derivatives have also been found to induce apoptosis in human leukemia cells by causing DNA single-strand breaks and fragmentation. ukrbiochemjournal.org These compounds were shown to induce the cleavage of PARP1 and caspase 3, key executioners of apoptosis. ukrbiochemjournal.org Furthermore, some derivatives have been observed to arrest the cell cycle at the G2/M phase. researchgate.netdovepress.com Research on 2-substituted benzothiazoles in breast cancer cell lines revealed that these compounds induce cell cycle arrest in the sub-G1 phase, leading to cell death. nih.gov

The anticancer effects of these compounds are often mediated through their interaction with critical cellular signaling pathways that regulate cell survival and proliferation. Western blot analysis confirmed that compound B7 inhibited both the AKT and ERK signaling pathways in A431 and A549 cells. nih.gov The PI3K/AKT signaling pathway is a crucial mediator of cell survival, and its inhibition is a key mechanism for inducing apoptosis. nih.govnih.gov Studies on other benzothiazole derivatives have also shown downregulation of key signaling pathways, including JAK/STAT, ERK/MAPK, and PI3K/Akt/mTOR, contributing to their potent inhibitory effects on breast cancer. nih.gov

Derivatives of this compound have shown promising activity against a variety of cancer cell lines, with notable efficacy against non-small cell lung cancer (NSCLC). nih.gov For example, compound 4i, 7-chloro-N-(2,6-dichlorophenyl) benzo[d] thiazole-2-amine, demonstrated promising anticancer activity against the non-small cell lung cancer cell line HOP-92. nih.gov The substitutions at the 2,6-positions were found to be significant for this anticancer potential. nih.gov The compound B7 also showed significant inhibition of proliferation in the A549 and H1299 non-small cell lung cancer cell lines. nih.gov

Table 2: Anticancer Activity of Benzothiazole Derivatives with Chloro Substitutions

| Compound | Cancer Cell Line(s) | Observed Effects | Signaling Pathways Affected |

| B7 | A431 (Epidermoid Carcinoma), A549, H1299 (NSCLC) | Inhibition of proliferation, induction of apoptosis, cell cycle arrest | AKT, ERK |

| 4i | HOP-92 (NSCLC) | Anticancer activity | Not specified |

| Sulphonamide derivative | MCF-7 (Breast), HeLa (Cervical), MG63 (Osteosarcoma) | Modest anti-cancer activity | Not specified |

| Data synthesized from multiple research findings. nih.govnih.gov |

Anti-inflammatory Properties

Chronic inflammation is a critical factor in the development of various diseases, including cancer. nih.gov Benzothiazole derivatives, including those related to this compound, have been investigated for their anti-inflammatory properties.

A study focused on the synthesis and biological evaluation of novel benzothiazole derivatives as potential dual anticancer and anti-inflammatory agents. nih.gov The active compound B7 was found to decrease the activity of the pro-inflammatory cytokines IL-6 and TNF-α. nih.gov This dual activity is particularly significant as IL-6 and TNF-α are key inflammatory cytokines involved in immune regulation, inflammation, and cell proliferation, and have been implicated in tumor development. nih.gov Other research has also highlighted the anti-inflammatory potential of 2-aminobenzothiazoles, with some derivatives showing activities comparable to the well-known anti-inflammatory drug diclofenac. nih.govsphinxsai.com The synthesis of 2-(4-formyl-3-phenylpyrazolo-1-yl)-amidomethyl-5,6-dichlorobenzothiazole also yielded a compound with good anti-inflammatory properties. ijpsonline.com

Table 3: Anti-inflammatory Activity of a 6-Chloro-substituted Benzothiazole Derivative

| Compound | Pro-inflammatory Cytokines | Observed Effect |

| B7 | IL-6, TNF-α | Decreased activity |

| Data synthesized from research on novel benzothiazole derivatives. nih.gov |

Other Biological Activities

The structural versatility of the this compound scaffold has prompted extensive research into its broader pharmacological potential. Beyond the well-documented activities, derivatives of this heterocyclic system have demonstrated promising effects in several other key therapeutic and diagnostic areas. These include metabolic disorders, neurological conditions, infectious diseases, and advanced biological imaging techniques. The following sections detail the research findings in these diverse applications.

Antidiabetic Activity

Derivatives of this compound have been investigated for their potential as antidiabetic agents. Research in this area has focused on the synthesis of novel compounds and their evaluation in preclinical models of diabetes.

One area of investigation involves the synthesis of benzothiazole-pyrazolidinedione hybrids as analogues of thiazolidinediones (TZDs), a class of oral antidiabetic drugs. ifmmi.com Molecular docking studies have suggested that appropriate substituents on the benzothiazole ring can interact favorably with the hydrophobic pocket of the peroxisome proliferator-activated receptor-gamma (PPARγ) binding site, which is a key target for TZD drugs. ifmmi.com This interaction is believed to enhance the antihyperglycemic activity of the compounds. ifmmi.com In vivo studies on rat models of type II diabetes have shown that some of these synthesized hybrids exhibit promising anti-hyperglycemic potency, with some compounds being even more potent than standard drugs. ifmmi.com

Another study focused on a novel series of benzothiazole derivatives and their in vivo hypoglycemic activity in a streptozotocin-induced diabetic rat model. researchgate.net These derivatives demonstrated considerable biological efficacy when compared to glibenclamide, a well-known antidiabetic agent. researchgate.net One particular derivative, compound 3d, showed the most prominent activity. researchgate.net The mechanism of action is thought to involve the potentiation of insulin (B600854) effects in the plasma. researchgate.net

Further research has explored the synthesis of 2,6-disubstituted benzothiazole derivatives and their in vitro anti-diabetic activity through the inhibition of α-amylase, an enzyme involved in carbohydrate digestion. bohrium.com Certain synthesized compounds showed moderate α-amylase inhibition activity, suggesting a potential mechanism for controlling postprandial hyperglycemia. bohrium.com

Table 1: Antidiabetic Activity of Selected this compound Derivatives

| Compound ID | Test Model | Key Findings | Reference |

| Benzothiazole-pyrazolidinedione hybrids | Rat models of type II diabetes | Promising anti-hyperglycemic potency, some more potent than standard drugs. ifmmi.com | ifmmi.com |

| Compound 3d (a novel benzothiazole derivative) | Streptozotocin-induced diabetic rats | Prominent hypoglycemic activity. researchgate.net | researchgate.net |

| 2,6-disubstituted benzothiazole derivatives | In vitro α-amylase inhibition assay | Moderate α-amylase inhibition activity. bohrium.com | bohrium.com |

Anticonvulsant Activity

The benzothiazole scaffold is a component of the clinically available anticonvulsant drug Riluzole, which has spurred interest in developing other benzothiazole derivatives for the treatment of epilepsy. nih.gov Research has focused on synthesizing new compounds and evaluating their efficacy and neurotoxicity in preclinical models.

A study on novel benzothiazole-coupled sulfonamide derivatives investigated their anticonvulsant potential using the maximal electroshock (MES) model in mice. nih.gov One compound emerged as the most potent anticonvulsant agent in this model, showing a better profile in terms of flexion and recovery compared to the standard drug phenytoin. nih.gov Computational analysis suggested that this compound interacts with nicotinic acetylcholine (B1216132) ion-gated receptors through hydrogen bonding. nih.gov

Another series of new benzotriazoles with a mercapto-triazole and other heterocycle substituents, including a benzothiazole moiety, were synthesized and evaluated for their anticonvulsant activity. mdpi.com Two compounds, 2-((1H-1,2,4-triazol-3-yl)thio)-N-(6-((3-fluorobenzyl) oxy)benzo[d]thiazol-2-yl)acetamide (5i) and 2-((1H-1,2,4-triazol-3-yl)thio)-N-(6-((4-fluorobenzyl)oxy) benzo[d] thiazol-2-yl)acetmide (5j), were identified as the most potent in both the MES and subcutaneous pentylenetetrazole (scPTZ) seizure tests. mdpi.com These compounds also exhibited lower neurotoxicity, resulting in a higher protective index compared to standard drugs. mdpi.com

The anticonvulsant activity of a dual COX-2/5-LOX inhibitor, darbufelone, which contains a thiazole (B1198619) moiety, and its novel 4-thiazolidinone (B1220212) analogues have also been investigated. These compounds significantly reduced scPTZ-induced seizures in mice, highlighting the potential of targeting neuroinflammation in the search for new anticonvulsants. mdpi.com Structure-activity relationship studies indicated that the presence of a thiazol-2-yl-amine substituent and a 3,5-di-tert-butyl-4-hydroxybenzylidene moiety are favorable for anticonvulsant effects. mdpi.com

Table 2: Anticonvulsant Activity of Selected Benzothiazole Derivatives

| Compound ID | Test Model | Key Findings | Reference |

| Benzothiazole-coupled sulfonamide (Compound 9) | Maximal Electroshock (MES) model in mice | Most potent anticonvulsant, better flexion and recovery than phenytoin. nih.gov | nih.gov |

| Compounds 5i and 5j | MES and scPTZ seizure tests in mice | Most potent compounds with lower neurotoxicity and higher protective index. mdpi.com | mdpi.com |

| Darbufelone and its analogues | scPTZ-induced seizures in mice | Significantly reduced seizures. mdpi.com | mdpi.com |

Antimalarial and Antileishmanial Activity

The benzothiazole nucleus is a key structural feature in a number of compounds that have been investigated for their activity against protozoal infections, including malaria and leishmaniasis.

In the context of antimalarial research, a systematic review has highlighted that benzothiazole derivatives possess a wide range of biological activities, including potent antiplasmodial activity against various strains of the malaria parasite. biointerfaceresearch.com The mechanism of action for these compounds can vary, from inhibiting Plasmodium falciparum enzymes in vitro to reducing blood parasite levels in vivo. biointerfaceresearch.com Structure-activity relationship studies have indicated that the substitution pattern on the benzothiazole scaffold is crucial for determining the antimalarial activity. biointerfaceresearch.com For instance, research on 2,6-substituted benzothiazole derivatives has shown that some compounds exhibit potent anti-plasmodial activity against P. falciparum. medscape.com

Regarding antileishmanial activity, a series of benzothiazole derivatives synthesized from 2-aminothiophenol (B119425) were screened for their in vitro activity against Leishmania. nih.gov Several compounds showed significant activity, with IC50 values in the micromolar range. nih.gov Structure-activity relationship analysis suggested that the nature and position of substituents on the phenyl ring attached to the benzothiazole core are critical for the observed activity. nih.gov Specifically, the presence of a hydroxyl group on the phenyl ring was found to be important. nih.gov Another study on benzothiazole derivatives with an aromatic hydrazone moiety also identified compounds with potent activity against Leishmania amazonensis, with some being more active than the reference drug miltefosine. sioc-journal.cn

Table 3: Antimalarial and Antileishmanial Activity of Selected Benzothiazole Derivatives

| Compound ID | Target Organism | Key Findings | Reference |

| 2,6-substituted benzothiazole derivatives | Plasmodium falciparum | Potent anti-plasmodial activity. medscape.com | medscape.com |

| Benzothiazole derivatives from 2-aminothiophenol | Leishmania species | Significant in vitro antileishmanial activity. nih.gov | nih.gov |

| Benzothiazole derivatives with aromatic hydrazone moiety | Leishmania amazonensis | Potent activity, some more active than miltefosine. sioc-journal.cn | sioc-journal.cn |

Fluorescent Probe Applications in Biological Imaging

The inherent fluorescence of the benzothiazole group makes it a valuable component in the design of fluorescent probes for biological imaging. researchgate.net These probes can be engineered to detect specific analytes such as metal ions, reactive oxygen species, and other biomolecules, as well as to monitor physiological conditions like pH. nih.gov

One example is a benzothiazole-based fluorescent probe designed for the detection of hydrazine (B178648) (N2H4), a toxic and carcinogenic compound. This probe exhibits a dramatic increase in fluorescence upon interaction with hydrazine, with a fast response time and high selectivity. bohrium.com It has been successfully used to detect hydrazine in water samples and for imaging in living zebrafish. bohrium.com

Another novel benzothiazole-based fluorescent probe was developed for the detection of hydrogen peroxide (H2O2) in living cells. mdpi.com This "turn-on" probe, based on an aggregation-induced emission (AIE) mechanism, shows a well-resolved emission peak and good sensitivity for H2O2, with the ability to distinguish it from other reactive oxygen species. mdpi.com It has been successfully applied to image both exogenous and endogenous H2O2 in cancer cell lines. mdpi.com

Furthermore, a benzothiazole-based fluorescent probe has been synthesized for the ratiometric detection of Al3+ ions. nih.gov This probe displays high selectivity and sensitivity for Al3+ through a noticeable blue-shift in its fluorescent spectrum and has been used for the detection of Al3+ in water samples and for imaging in human stromal cells. nih.gov

Table 4: Applications of Benzothiazole-Based Fluorescent Probes

| Probe | Analyte | Key Features | Application | Reference |

| PTN | Hydrazine (N2H4) | Fluorescence enhancement, high selectivity, fast response. | Detection in water samples and imaging in zebrafish. bohrium.com | bohrium.com |

| BT-BO | Hydrogen Peroxide (H2O2) | "Turn-on" AIE probe, good sensitivity. | Imaging of exogenous and endogenous H2O2 in living cells. mdpi.com | mdpi.com |

| BHM | Aluminum ion (Al3+) | Ratiometric detection, high selectivity, blue-shift in fluorescence. | Detection in water samples and imaging in human stromal cells. nih.gov | nih.gov |

Amyloid Imaging Agents

Derivatives of this compound have shown significant promise as imaging agents for amyloid-β (Aβ) plaques, a key pathological hallmark of Alzheimer's disease. The development of such agents is crucial for the early diagnosis and monitoring of the disease progression.

Push-pull benzothiazole derivatives have been synthesized and evaluated as potential β-amyloid imaging probes. nih.gov In vitro binding experiments demonstrated that these compounds have an excellent affinity for synthetic Aβ(1-42) aggregates. nih.gov Furthermore, these benzothiazoles were able to clearly visualize β-amyloid plaques in the brains of both mice and humans, suggesting their potential as scaffolds for the development of novel PET/SPECT and fluorescent tracers. nih.gov

Radiolabeled benzothiazole derivatives have also been developed for positron emission tomography (PET) imaging of Aβ plaques. A series of 1,4,7-triazacyclononane-based bifunctional chelators (BFCs) incorporating a benzothiazole moiety have been synthesized and labeled with 68Ga. In vitro autoradiography using brain sections from a mouse model of Alzheimer's disease showed strong and specific binding of the 68Ga complexes to amyloid β. Biodistribution studies in mice revealed low brain uptake, suggesting these agents may be particularly promising for detecting cerebral amyloid angiopathy (CAA), a condition where amyloid β is deposited on blood vessels.

Another study reported on a series of divalent 2-(4-hydroxyphenyl)benzothiazole bifunctional chelators for 64Cu PET imaging. sioc-journal.cn These compounds exhibited high affinity for amyloid β aggregates and favorable lipophilicity for blood-brain barrier penetration. sioc-journal.cn One of the 64Cu-labeled complexes showed significant staining of amyloid β plaques in ex vivo autoradiography studies and moderate brain uptake in wild-type mice. sioc-journal.cn

Table 5: this compound Derivatives as Amyloid Imaging Agents

| Compound Type | Imaging Modality | Key Findings | Reference |

| Push-pull benzothiazole derivatives | Fluorescence, PET/SPECT | Excellent affinity for Aβ(1-42) aggregates; visualized plaques in mouse and human brains. nih.gov | nih.gov |

| 68Ga-labeled BFCs with benzothiazole moiety | PET | Strong and specific binding to Aβ; potential for CAA imaging. | |

| 64Cu-labeled divalent 2-(4-hydroxyphenyl)benzothiazole BFCs | PET | High affinity for Aβ aggregates; significant staining of plaques in ex vivo studies. sioc-journal.cn | sioc-journal.cn |

Agrochemical and Materials Science Applications

Agrochemical Research

The benzothiazole (B30560) scaffold is a significant structure in the discovery of new agricultural chemicals, demonstrating a wide spectrum of biological activities. nih.gov Research into derivatives of this structure, including chlorinated forms like 2,6-Dichlorobenzothiazole, has led to the development of various agents for crop protection.

This compound is recognized as a key intermediate in the production of the herbicide thiazoloprop. samaterials.com The broader class of benzothiazole derivatives has been extensively studied for herbicidal activity, with compounds being developed that inhibit various plant growth processes. nih.gov For instance, novel herbicides based on the benzothiazol-2-one scaffold have shown potent activity against both broad-leaf and grass weeds. nih.gov

In the realm of fungicides, the benzothiazole structure is a core component of numerous compounds developed to control fungal plant diseases. nih.gov Research has shown that substitutions on the benzothiazole ring, including chlorine atoms, can be effective in modulating antifungal properties. researchgate.net Studies on various benzothiazole derivatives have demonstrated significant activity against a range of pathogenic fungi, such as Candida albicans, Candida glabrata, and Candida krusei. researchgate.netmdpi.com For example, certain chlorinated benzothiazole derivatives were found to be more effective than those with other substituents. researchgate.net The compound benzothiazole itself, derived from natural sources, has shown complete inhibition of mycelial growth of the mango anthracnose pathogen Colletotrichum gloeosporioides. nih.gov

Benzothiazole derivatives are important heterocyclic structures in the development of agrochemicals with insecticidal properties. researchgate.net Specifically, chlorobenzothiazole derivatives have been investigated as insect growth regulators (IGRs), which interfere with the growth, development, and metamorphosis of insects without acting as direct neurotoxins. researchgate.neteagri.orgtubitak.gov.tr IGRs can disrupt the insect life cycle by inhibiting chitin (B13524) synthesis, mimicking insect hormones, or otherwise preventing maturation from larval to adult stages. tubitak.gov.trscispace.com

A study on the toxicity of various chlorobenzothiazole derivatives against the cotton leafworm, Spodoptera littoralis, identified compounds with significant insecticidal effects. researchgate.net The research evaluated the lethal concentration (LC50) of these compounds, providing insight into their potency. One of the most toxic compounds tested was a 6-chlorobenzothiazole derivative, diethyl 1-(6-chlorobenzo[d]thiazol-2-yl)-2,6-diethoxy-4-(4-hydroxyphenyl)-1,4-dihydropyridine-3,5-dicarboxylate, which demonstrated high toxicity against the 4th instar larvae. researchgate.net These compounds were also found to act as antifeedants and to affect key enzyme activities, such as acetylcholinesterase and phenoloxidase, further disrupting the normal development of the larvae. researchgate.net

| Compound Type | Target Pest | Activity Metric (LC50) | Research Finding |

| 6-Chlorobenzothiazole derivative | Spodoptera littoralis (4th instar larvae) | 34.02 ppm | Demonstrated the highest toxicity among the tested compounds. researchgate.net |

| Nitrobenzothiazole derivative | Spodoptera littoralis (4th instar larvae) | 35.29 ppm | Showed toxicity levels comparable to the most potent chlorobenzothiazole derivative. researchgate.net |

| Benzothiazole-dihydropyridine derivative | Spodoptera littoralis (4th instar larvae) | 191.10 ppm | Exhibited lower toxicity compared to other tested derivatives. researchgate.net |

Materials Science Applications

In materials science, this compound and related compounds are valued for their utility as precursors and for the electronic properties inherent to the benzothiazole core.

This compound is identified as an intermediate in the synthesis of pharmaceutical dyes. samaterials.com The core structure, 2-aminobenzothiazole (B30445), is a common starting material for producing a variety of azo dyes. The synthesis involves diazotization of the amino group on the benzothiazole ring, followed by coupling with other aromatic compounds to create a chromophore responsible for color. The specific substituents on the benzothiazole and coupling partner rings allow for the tuning of the final dye's color and properties.

The benzothiazole ring system is a key component in the design of novel organic materials with tailored electronic and optical properties. As an electron-deficient aromatic system, it is often incorporated into donor-acceptor molecular architectures to create organic semiconductors, fluorophores, and other functional materials. nih.gov

Researchers have synthesized and studied various benzothiazole derivatives to understand the effects of different substituents on their electronic structure, including the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. nih.gov The introduction of electron-withdrawing groups, such as the two chlorine atoms in this compound, is known to lower these energy levels. This modification can enhance the environmental stability of the material and modulate its charge transport properties, which is crucial for applications in electronics. researchgate.net For example, studies on related chlorinated organic semiconductors have shown that such substitutions can improve performance in devices. researchgate.net

The tunable electronic properties of benzothiazole derivatives make them attractive candidates for use in organic electronics. nih.gov Materials based on this scaffold have been investigated for applications in organic thin-film transistors (OTFTs) and polymer solar cells. nih.govnih.gov The ability to modify the structure, for instance by adding chloro substituents, allows for the fine-tuning of charge carrier mobility and energy levels to optimize device performance. nih.govresearchgate.net

In the field of coatings, while direct applications of this compound are not widely documented, related compounds are of significant interest. For instance, 2-amino-6-chlorobenzothiazole (B160215) has been shown to have a synergistic effect on the performance of corrosion inhibitors for steel, a key function of protective coatings. Furthermore, other benzothiazole derivatives, such as 1,2-benzisothiazolin-3-one (BIT), are widely used as biocides in waterborne paints and coatings to prevent microbial spoilage during storage and to protect the dry film from fungal growth. humanjournals.com

Environmental and Industrial Relevance

Corrosion Inhibition Studies

Analytical Chemistry Applications as Reagents